molecular formula C8H8N2O4 B2692722 Methyl 6-methyl-5-nitropicolinate CAS No. 64215-12-9

Methyl 6-methyl-5-nitropicolinate

Cat. No.: B2692722
CAS No.: 64215-12-9
M. Wt: 196.162
InChI Key: ASFJYSZUOGPXRB-UHFFFAOYSA-N
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Description

Methyl 6-methyl-5-nitropicolinate is an organic compound with the molecular formula C8H8N2O4 and a molar mass of 196.16 g/mol . It is a derivative of picolinic acid and features a nitro group at the 5-position and a methyl group at the 6-position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-methyl-5-nitropicolinate can be synthesized through the esterification of 6-methyl-5-nitropyridine-2-carboxylic acid. A typical synthetic route involves treating the carboxylic acid with methanol in the presence of thionyl chloride. The reaction mixture is heated at reflux for 17 hours, after which the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated aqueous sodium bicarbonate solution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions similar to the laboratory synthesis. Industrial processes may employ continuous flow reactors and optimized conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-5-nitropicolinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Aqueous acid or base.

Major Products Formed

    Reduction: 6-methyl-5-aminopyridine-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 6-methyl-5-nitropyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 6-methyl-5-nitropicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methyl-5-nitropicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Methyl 6-methyl-5-nitropicolinate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 6-methyl-5-nitropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-7(10(12)13)4-3-6(9-5)8(11)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFJYSZUOGPXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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